Ki16425

概要

説明

Ki16425は、リゾホスファチジン酸受容体のアンタゴニストとして知られる合成化合物です。リゾホスファチジン酸は、細胞増殖、生存、分化、移動などの様々な細胞プロセスを促進する、細胞外脂質メディエーターとして作用する小さなリン脂質です。 This compoundは、リゾホスファチジン酸受容体を特異的に標的とするため、特にがんの進行と免疫応答の研究において、科学研究における貴重なツールとなっています .

準備方法

合成経路と反応条件

Ki16425は、複数段階の化学プロセスによって合成されます。合成には、3-(4-[4-([1-(2-クロロフェニル)エトキシ]カルボニルアミノ)-3-メチル-5-イソキサゾリル]ベンジルスルファニル)プロパン酸と、様々な試薬を制御された条件下で反応させることが含まれます。 この反応は、通常、目的の化合物を生成するために、有機溶媒と触媒を使用する必要があります .

工業生産方法

This compoundの特定の工業生産方法は広く文書化されていませんが、この化合物は一般的に、標準的な有機合成技術を用いて研究室で生産されています。 このプロセスには、再結晶やクロマトグラフィーなどの技術を用いて最終生成物を精製し、高純度と高収率を確保することが含まれます .

化学反応の分析

反応の種類

Ki16425は、次のような様々な種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、様々な酸化生成物を生成することができます。

還元: this compoundに存在する官能基を修飾するために、還元反応を行うことができます。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な有機溶媒などがあります。 反応条件は、通常、目的の結果を得るために、制御された温度とpHレベルで行われます .

生成される主な生成物

This compoundの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応は酸化された誘導体を生成する可能性があり、置換反応は化合物の修飾されたアナログをもたらす可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Anti-inflammatory Effects

Ki16425 has been shown to mitigate inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced abdominal inflammation, this compound reduced the severity of organ damage and apoptosis in liver and kidney tissues. The compound inhibited the cleavage of caspase-3, a marker of apoptosis, and significantly decreased plasma levels of alanine aminotransferase (ALT), indicating liver protection from injury caused by inflammation .

Table 1: Inflammatory Markers in this compound Treatment

| Marker | Control (LPS) | This compound Treatment |

|---|---|---|

| Plasma ALT (U/L) | Increased | Significantly Decreased |

| Cleaved Caspase-3 | High | Low |

| Apoptotic Cells (TUNEL) | High | Reduced |

Fibrosis Prevention

This compound has demonstrated antifibrotic properties in models of scleroderma. In a murine model treated with bleomycin, this compound reduced dermal and lung fibrosis significantly. Hydroxyproline content, a marker for collagen deposition, decreased by up to 45% in skin and 32% in lungs with this compound treatment compared to controls . Additionally, the expression levels of fibrotic markers such as transforming growth factor-beta (TGF-β) were notably lower in treated groups.

Table 2: Fibrosis Markers in this compound Treatment

| Tissue | Hydroxyproline Content (%) | TGF-β Expression |

|---|---|---|

| Skin | Decreased by 35%-45% | Significantly Decreased |

| Lung | Decreased by 25%-32% | Significantly Decreased |

Cancer Therapeutics

This compound exhibits potential as an antitumor agent, particularly against T cell lymphoma. In vitro studies showed that this compound inhibited LPA-mediated survival signals in lymphoma cells, promoting apoptosis through the downregulation of anti-apoptotic proteins like Bcl2 and upregulation of pro-apoptotic factors such as p53 and cleaved caspase-3 . In vivo studies further supported these findings, indicating that this compound not only slows tumor growth but also ameliorates associated organ damage.

Table 3: Tumor Response to this compound

| Parameter | Control (LPA) | This compound Treatment |

|---|---|---|

| Apoptosis Induction | Low | High |

| Tumor Volume (mm³) | Increased | Decreased |

| Organ Damage (Kidney/Liver) | Significant Damage | Ameliorated |

Vascular Biology

In vascular studies, this compound has been shown to inhibit lysophosphatidic acid-induced myogenic constriction and reactive oxygen species (ROS) release in smooth muscle cells . This suggests its potential utility in treating vascular disorders where LPA signaling contributes to pathophysiology.

Table 4: Vascular Responses to this compound

| Response | Control (LPA) | This compound Treatment |

|---|---|---|

| Myogenic Constriction | Increased | Reduced by 58% |

| ROS Release | Increased | Reduced by 45% |

作用機序

Ki16425は、特にリゾホスファチジン酸受容体1とリゾホスファチジン酸受容体3を選択的に阻害することにより、その効果を発揮します。これらの受容体に結合することにより、this compoundはリゾホスファチジン酸が下流のシグナル伝達経路を活性化することを防ぎ、増殖、生存、移動などの細胞プロセスの阻害につながります。 この化合物はまた、B細胞リンパ腫2の発現をダウンレギュレートし、p53、Bax、切断型カスパーゼ3、シトクロムcの発現をアップレギュレートすることにより、アポトーシスを誘導します .

類似化合物との比較

Ki16425は、リゾホスファチジン酸受容体1とリゾホスファチジン酸受容体3を選択的に阻害する点でユニークです。類似の化合物には、以下のようなものがあります。

ジオクチルグリセロールピロリン酸: リゾホスファチジン酸受容体のもう一つのアンタゴニストですが、リゾホスファチジン酸受容体3誘導性の作用を優先的に阻害します.

スフィンゴシン1リン酸受容体アンタゴニスト: これらの化合物は、リゾホスファチジン酸受容体に関連する受容体を標的としますが、選択性と作用機序が異なります.

This compoundは、リゾホスファチジン酸受容体1とリゾホスファチジン酸受容体3を特異的に標的とするため、これらの受容体が様々な生物学的プロセスや疾患において果たす役割を研究するための貴重なツールとなっています .

生物活性

Ki16425 is a small molecule antagonist specifically targeting the lysophosphatidic acid (LPA) receptors, primarily LPA1 and LPA3. This compound has garnered attention due to its significant biological activities related to inflammation, cancer progression, and cellular signaling pathways.

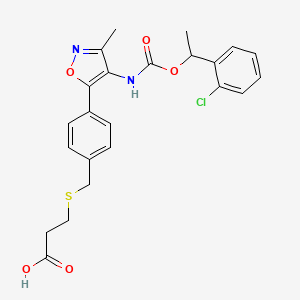

- Chemical Name : 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid

- Molecular Weight : 425.86 g/mol

- Purity : ≥98%

This compound acts as an antagonist with Ki values of 0.25 μM for LPA1 and 0.36 μM for LPA3, as determined in GTPγS binding assays. The compound effectively blocks LPA-induced signaling pathways, including:

- Dephosphorylation of Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ) , which are critical in the Hippo signaling pathway .

- Inhibition of cyclooxygenase-2 (COX-2) induction by LPA in various cell lines, indicating its role in modulating inflammatory responses .

Anti-inflammatory Effects

Research indicates that this compound significantly reduces the severity of inflammation in various models:

- In a study involving peritoneal endotoxin exposure, pretreatment with this compound led to decreased neutrophil chemokine and cytokine production, reduced liver oxidative stress, and protection against organ damage and mortality associated with sepsis .

- The compound suppresses the phosphorylation of protein kinase C δ (PKCδ) and p38 MAPK in liver cells, blunting interleukin 6 production in response to lipopolysaccharide (LPS) .

Cancer Research

This compound has shown potential in cancer research by inhibiting tumor progression:

- It has been reported to block bone metastasis progression through its antagonistic action on LPA receptors, suggesting a therapeutic avenue for managing metastatic cancer .

- In lung injury models, this compound mitigated pro-inflammatory and profibrotic activities associated with LPA signaling, highlighting its role in reducing fibrosis and inflammation .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Lung Injury Model : In a bleomycin-induced pulmonary fibrosis model, administration of this compound resulted in significant reductions in lung inflammation and fibrosis markers.

- Sepsis Model : Mice pretreated with this compound exhibited lower mortality rates and reduced organ damage when exposed to endotoxin, emphasizing its protective effects against systemic inflammatory responses .

Data Summary

特性

IUPAC Name |

3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIFMNUXGDHTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438772 | |

| Record name | Ki16425 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355025-24-0 | |

| Record name | 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355025-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KI-16425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355025240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ki16425 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KI-16425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W49JT69B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。